9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole
Description
Properties
IUPAC Name |
9-(8-bromodibenzofuran-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrNO/c25-15-9-11-23-19(13-15)20-14-16(10-12-24(20)27-23)26-21-7-3-1-5-17(21)18-6-2-4-8-22(18)26/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUDTGWLYIMSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole is a derivative of carbazole, a well-known heterocyclic compound with significant biological activity. This article reviews its biological properties, focusing on its anticancer, antibacterial, and neuroprotective effects, along with relevant research findings and case studies.
Overview of Carbazole Derivatives
Carbazole derivatives have been extensively studied for their pharmacological potential. They exhibit a variety of biological activities, including:
- Anticancer
- Antibacterial
- Antioxidant
- Neuroprotective
The unique structure of carbazole allows for modifications that enhance its biological efficacy. The bromination and dibenzofuran substitution in this compound are believed to contribute to its enhanced activity.
Anticancer Activity
Research indicates that carbazole derivatives possess significant anticancer properties. For instance, studies have shown that various carbazole compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) .
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer activity of several carbazole derivatives, including this compound, using the MTT assay. The results demonstrated that this compound exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1 to 10 µM.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| This compound | A549 | 3.5 |
| This compound | DU-145 | 4.0 |
Antibacterial Activity
The antibacterial properties of carbazole derivatives have also been well-documented. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of several carbazole derivatives, the following results were obtained:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These findings suggest that this compound has promising antibacterial properties, potentially due to its ability to disrupt bacterial cell membranes.
Neuroprotective Activity
Neuroprotective effects have been attributed to various carbazole derivatives, which may help in conditions like Alzheimer's disease. Studies indicate that certain modifications enhance their ability to protect neuronal cells from oxidative stress .
The neuroprotective mechanism is often linked to antioxidant activity and inhibition of apoptotic pathways. For instance, compounds similar to this compound have been shown to reduce oxidative stress markers in neuronal cell lines .
Comparison with Similar Compounds
Structural and Electronic Properties
Key carbazole derivatives and their properties are compared below:
Research Findings
- Electron Transport Efficiency: The bromodibenzofuran group in the target compound lowers the LUMO level compared to non-brominated analogs (e.g., 9-(dibenzo[b,d]furan-4-yl)-9H-carbazole), facilitating electron injection in OLEDs .
- Synthetic Challenges : Ullmann coupling for the target compound yields 43–50%, lower than Suzuki coupling used for dibenzofuran derivatives (up to 95% yield) .
Preparation Methods
Bromination of Dibenzo[b,d]furan
Dibenzo[b,d]furan undergoes electrophilic aromatic bromination at the 8-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Optimal conditions involve refluxing in dichloromethane (DCM) with FeCl₃ as the catalyst, achieving yields of 70–85%. Alternative methods employ iodine-mediated bromination, as demonstrated in the synthesis of iodinated dibenzofuran intermediates.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | FeCl₃ (10 mol%) |
| Temperature | 40–60°C |
| Reaction Time | 12–24 h |
| Yield | 70–85% |
Buchwald-Hartwig Cross-Coupling
The brominated intermediate reacts with 9H-carbazole under palladium catalysis. A representative procedure uses Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ as the base in toluene at 110°C for 24 h. This step attaches the carbazole moiety to the dibenzofuran core, with yields ranging from 65% to 78%.
Characterization Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.25 (d, J = 1.7 Hz, 1H), 8.08 (dd, J₁ = 7.9 Hz, J₂ = 1.05 Hz, 1H), 7.80–7.41 (m, aromatic protons).
-
HRMS : m/z calcd for C₂₄H₁₄BrNO [M]⁺: 412.0281; found: 412.0278.
Alternative Routes: Direct Functionalization of Pre-Halogenated Intermediates
Recent advances utilize pre-halogenated dibenzofuran derivatives to streamline synthesis. For example, 8-iododibenzo[b,d]furan-4-carbonitrile undergoes Suzuki-Miyaura coupling with carbazole-bearing boronic esters, though this method requires stringent anhydrous conditions.
Comparative Analysis of Cross-Coupling Methods
| Method | Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 78 | 99.6 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 65 | 98.2 |
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like toluene favor coupling efficiency, particularly in Buchwald-Hartwig reactions. Cs₂CO₃ outperforms K₂CO₃ in deprotonating 9H-carbazole, critical for nucleophilic attack.
Temperature and Time Dependence
Elevated temperatures (110–150°C) accelerate cross-coupling but risk decomposition. A balance is achieved at 110°C for 24 h, maximizing yield while minimizing byproducts.
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) employs continuous flow reactors to maintain precise temperature control and reduce catalyst loading. Pilot studies report 5–10% higher yields in flow systems compared to batch reactors .
Q & A
Q. Key Variables :
- Catalyst choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) affects stability and side reactions.
- Solvent polarity : THF or toluene influences reaction kinetics.
- Base : K₂CO₃ vs. Cs₂CO₃ alters deprotonation efficiency.
Q. Mitigation Strategy :
Optimize ligand-to-metal ratio (e.g., 1:1 Pd:SPhos).
Use in situ IR to monitor reaction progress and identify intermediates.
Advanced: What biological applications are explored for carbazole-dibenzofuran hybrids, and how is activity validated?
Methodological Answer:
- Topoisomerase II Inhibition : Symmetrical carbazole derivatives (e.g., 2,7-di(furan-2-yl)-9H-carbazole) show IC₅₀ ~5 μM via DNA relaxation assays .
- Apoptosis Induction : Validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
Synthetic Strategy : Introduce electron-withdrawing groups (e.g., nitro, bromine) to enhance DNA intercalation .
Advanced: How is this compound integrated into OLED emissive layers, and what host materials are compatible?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
